2-(4-Chlorophenyl)cyclohexan-1-one

Catalog No.
S9062444
CAS No.
M.F
C12H13ClO
M. Wt
208.68 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)cyclohexan-1-one

Product Name

2-(4-Chlorophenyl)cyclohexan-1-one

IUPAC Name

2-(4-chlorophenyl)cyclohexan-1-one

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

InChI

InChI=1S/C12H13ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2

InChI Key

GRRKOPXUFPWKHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)Cl

2-(4-Chlorophenyl)cyclohexan-1-one is a chemical compound categorized as an arylcyclohexanone. It features a cyclohexanone ring with a 4-chlorophenyl group attached at the second position. This compound exhibits unique structural properties due to the presence of the chlorinated aromatic ring, which influences its reactivity and biological activity. The molecular formula for 2-(4-Chlorophenyl)cyclohexan-1-one is C12H13ClO, and its molecular weight is approximately 222.68 g/mol. The compound is typically encountered as a colorless oil, exhibiting moderate solubility in organic solvents.

, including:

  • Oxidation: The ketone group can be oxidized to form corresponding hydroxy ketones.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction, demonstrating the compound's versatility in synthetic organic chemistry .

Research has indicated that 2-(4-Chlorophenyl)cyclohexan-1-one may exhibit significant biological activities. Preliminary studies suggest potential applications in pharmacology, particularly as an analgesic or anesthetic agent. Its structural similarity to other known anesthetics may contribute to its ability to interact with specific receptors in biological systems. Further investigation is necessary to elucidate its precise mechanisms of action and therapeutic potential .

The synthesis of 2-(4-Chlorophenyl)cyclohexan-1-one typically involves the following steps:

  • Grignard Reaction: Cyclohexanone reacts with 4-chlorophenyl magnesium bromide to yield an intermediate alcohol.
  • Dehydration: The intermediate undergoes dehydration using acidic conditions to form an alkene.
  • Oxidation: The alkene is oxidized, often using potassium permanganate, to yield the final ketone product.

This multi-step synthesis highlights the compound's accessibility through established organic chemistry techniques .

2-(4-Chlorophenyl)cyclohexan-1-one finds applications in various fields:

  • Pharmaceuticals: As a potential precursor for the development of anesthetic and analgesic drugs.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: Its unique properties may allow for applications in specialty chemicals and materials .

Similar Compounds

  • Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.
  • Tiletamine: A thiophene analogue used primarily in veterinary medicine.
  • 4-(Chlorophenyl)cyclohexan-1-one: A closely related compound that shares structural similarities but differs in substitution patterns.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)cyclohexan-1-one lies in its specific substitution pattern and resultant chemical properties. Compared to ketamine and tiletamine, it may exhibit different pharmacological effects and reactivity profiles, making it valuable for distinct research and industrial applications .

Cyclohexanone derivatives have been instrumental in organic synthesis since the 19th century. The discovery of cyclohexanone itself by Edmund Drechsel in 1888 marked a turning point, as its industrial production via air oxidation of cyclohexane became foundational for nylon manufacturing. The introduction of aryl substituents, such as the 4-chlorophenyl group, emerged later as a strategy to modulate electronic and steric properties. Early 20th-century studies on Baeyer-Villiger oxidation highlighted the reactivity of cyclohexanones, with regioselectivity becoming a key focus. For 2-(4-chlorophenyl)cyclohexan-1-one, the para-chlorine atom’s electron-withdrawing effect enhances ketone electrophilicity, facilitating nucleophilic additions and oxidation reactions.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

208.0654927 g/mol

Monoisotopic Mass

208.0654927 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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